![molecular formula C23H28N2OS B2733247 N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)cinnamamide CAS No. 1235694-89-9](/img/structure/B2733247.png)
N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)cinnamamide
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Overview
Description
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .Chemical Reactions Analysis
Piperidine derivatives are synthesized through intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Scientific Research Applications
Drug Design and Synthesis
Piperidine derivatives, such as the compound , are among the most important synthetic fragments for designing drugs . They play a significant role in the pharmaceutical industry, with their derivatives present in more than twenty classes of pharmaceuticals .
HIV Treatment
A series of novel piperidin-4-ol derivatives were designed, synthesized, and evaluated for potential treatment of HIV . The chemokine receptor CCR5, which is essential for HIV-1 entry, can be blocked by certain piperidine derivatives .
Alkaloid Synthesis
Piperidine derivatives are also found in alkaloids . Alkaloids are a group of naturally occurring chemical compounds that contain mostly basic nitrogen atoms. They have a wide range of pharmacological activities and are used in medicine, as recreational drugs, or in entheogenic rituals.
Multicomponent Reactions
Piperidine derivatives are involved in multicomponent reactions . These are highly efficient reactions in which three or more reactants combine to form a product, where basically all or most of the atoms contribute to the newly formed product .
Biological Activity Studies
Piperidine derivatives are often used in studies of biological activity . They can be used to investigate various biological processes and interactions, and to identify potential drug targets .
Pharmacological Activity Studies
Piperidine derivatives are used in pharmacological activity studies . They can be used to investigate the interactions of drugs with their receptors, and to study the behavior of drugs in the body .
Mechanism of Action
Future Directions
properties
IUPAC Name |
(E)-N-[[1-[(2-methylsulfanylphenyl)methyl]piperidin-4-yl]methyl]-3-phenylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2OS/c1-27-22-10-6-5-9-21(22)18-25-15-13-20(14-16-25)17-24-23(26)12-11-19-7-3-2-4-8-19/h2-12,20H,13-18H2,1H3,(H,24,26)/b12-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNJGJQRYOCHTRZ-VAWYXSNFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1CN2CCC(CC2)CNC(=O)C=CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC1=CC=CC=C1CN2CCC(CC2)CNC(=O)/C=C/C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)cinnamamide |
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